molecular formula C23H36O2 B1248328 10'(Z),13'(E)-Heptadecadienylhydroquinone

10'(Z),13'(E)-Heptadecadienylhydroquinone

Cat. No.: B1248328
M. Wt: 344.5 g/mol
InChI Key: ZFBPWHPPYONXTQ-HTKRNXBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10'(Z),13'(E)-Heptadecadienylhydroquinone is a natural product found in Toxicodendron succedaneum with data available.

Scientific Research Applications

Antioxidative and Cytotoxic Properties

  • Antioxidative and Cytotoxic Activities : This compound has demonstrated antioxidative and cytotoxic activities against cancer cell lines, indicating potential applications in cancer research and therapy (Wu, Lin, Huang, & Chiou, 2002).

Inhibition of Bacterial Virulence and Enhancement of Antibiotic Susceptibility

  • Inhibits Swarming in Bacteria : It inhibits swarming motility and hemolysin activity in Proteus mirabilis, a bacterium resistant to polymyxin B. This compound increases the bacteria's susceptibility to polymyxin B through specific signaling pathways, highlighting its potential in combating antibiotic resistance (Liu et al., 2012).

Potential in Coenzyme Q10 Biosynthesis and Diseases

  • Role in Coenzyme Q10 Biosynthesis : Although not directly related to 10′(Z),13′(E)-Heptadecadienylhydroquinone, studies on ubiquinone (coenzyme Q10) biosynthesis and its implications in diseases like neurodegenerative disorders, cardiovascular diseases, and primary CoQ10 deficiency provide insights into related biochemical pathways and potential therapeutic applications (Quinzii et al., 2006; Cluis, Burja, & Martin, 2007; Shults, 2003).

Inhibition of Melanin Production

  • Inhibits Melanin Production : This compound has been found to inhibit tyrosinase activity and melanin production in animal cells, suggesting its potential use in cosmetic applications for skin whitening and the prevention of postharvest browning in botanical products (Chen et al., 2009).

Cytotoxic Effects and Cancer Cell Sensitivity

  • Impact on Leukemia Cells : It exhibits cytotoxic effects on cancer cells and is particularly sensitive to leukemia cells. Its mechanism may involve the downregulation of the miR-17-92 cluster, a group of microRNAs, and the inhibition of topoisomerase IIα activity (Liao et al., 2014).

Properties

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(10Z,13E)-heptadeca-10,13-dienyl]benzene-1,4-diol

InChI

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(24)18-19-23(21)25/h4-5,7-8,18-20,24-25H,2-3,6,9-17H2,1H3/b5-4+,8-7-

InChI Key

ZFBPWHPPYONXTQ-HTKRNXBHSA-N

Isomeric SMILES

CCC/C=C/C/C=C\CCCCCCCCCC1=C(C=CC(=C1)O)O

Canonical SMILES

CCCC=CCC=CCCCCCCCCCC1=C(C=CC(=C1)O)O

Synonyms

10'(Z),13'(E)-heptadecadienylhydroquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10'(Z),13'(E)-Heptadecadienylhydroquinone
Reactant of Route 2
10'(Z),13'(E)-Heptadecadienylhydroquinone
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10'(Z),13'(E)-Heptadecadienylhydroquinone
Reactant of Route 4
10'(Z),13'(E)-Heptadecadienylhydroquinone
Reactant of Route 5
10'(Z),13'(E)-Heptadecadienylhydroquinone
Reactant of Route 6
10'(Z),13'(E)-Heptadecadienylhydroquinone

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